molecular formula C21H25N3OS B12018443 1-cyclohexyl-3-[(E)-(3-phenylmethoxyphenyl)methylideneamino]thiourea

1-cyclohexyl-3-[(E)-(3-phenylmethoxyphenyl)methylideneamino]thiourea

Cat. No.: B12018443
M. Wt: 367.5 g/mol
InChI Key: AFGIQMNQHRKDPO-PXLXIMEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclohexyl-3-[(E)-(3-phenylmethoxyphenyl)methylideneamino]thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-3-[(E)-(3-phenylmethoxyphenyl)methylideneamino]thiourea typically involves the reaction of cyclohexyl isothiocyanate with an appropriate amine derivative. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-3-[(E)-(3-phenylmethoxyphenyl)methylideneamino]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1-cyclohexyl-3-[(E)-(3-phenylmethoxyphenyl)methylideneamino]thiourea has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-[(E)-(3-phenylmethoxyphenyl)methylideneamino]thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing various biological and chemical pathways. The compound’s aromatic rings can also participate in π-π interactions, further modulating its activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclohexyl-3-phenylurea
  • 1-cyclohexyl-3-phenyl-2-thiourea
  • 1,3-diphenylurea

Uniqueness

1-cyclohexyl-3-[(E)-(3-phenylmethoxyphenyl)methylideneamino]thiourea stands out due to its unique combination of a cyclohexyl group, a phenylmethoxyphenyl group, and a thiourea moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H25N3OS

Molecular Weight

367.5 g/mol

IUPAC Name

1-cyclohexyl-3-[(E)-(3-phenylmethoxyphenyl)methylideneamino]thiourea

InChI

InChI=1S/C21H25N3OS/c26-21(23-19-11-5-2-6-12-19)24-22-15-18-10-7-13-20(14-18)25-16-17-8-3-1-4-9-17/h1,3-4,7-10,13-15,19H,2,5-6,11-12,16H2,(H2,23,24,26)/b22-15+

InChI Key

AFGIQMNQHRKDPO-PXLXIMEGSA-N

Isomeric SMILES

C1CCC(CC1)NC(=S)N/N=C/C2=CC(=CC=C2)OCC3=CC=CC=C3

Canonical SMILES

C1CCC(CC1)NC(=S)NN=CC2=CC(=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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